Orphenadrine
Overview
Description
Orphenadrine is a centrally acting skeletal muscle relaxant and anticholinergic drug of the ethanolamine antihistamine class. It is closely related to diphenhydramine and is used to treat muscle pain and to help with motor control in Parkinson’s disease . This compound is known for its muscle relaxant properties and is often used in combination with other medications to relieve discomfort associated with acute, painful musculoskeletal conditions .
Mechanism of Action
Target of Action
Orphenadrine primarily targets and inhibits Histamine H1 receptors and NMDA receptors . These receptors play a crucial role in the central nervous system. Histamine H1 receptors are involved in allergic reactions and inflammation, while NMDA receptors are associated with memory function and synaptic plasticity .
Mode of Action
This compound interacts with its targets by binding to and inhibiting both Histamine H1 and NMDA receptors . This interaction restores motor disturbances induced by neuroleptics, particularly hyperkinesia . Furthermore, the dopamine deficiency in the striatum enhances the stimulating effects of the cholinergic system .
Biochemical Pathways
It is known that the drug’s action on histamine h1 and nmda receptors influences the balance between cholinergic and dopaminergic neurotransmission in the basal ganglia . This balance is crucial for motor control and the relief of muscle spasms .
Pharmacokinetics
This compound exhibits good bioavailability, with approximately 90% of the drug being absorbed after oral administration . It is metabolized in the liver through hepatic demethylation and has an elimination half-life of 13-20 hours . The drug is excreted through both renal and biliary routes . These ADME properties significantly impact the drug’s bioavailability and therapeutic efficacy.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the restoration of motor disturbances and the relief of muscle spasms . By inhibiting Histamine H1 and NMDA receptors, this compound can alleviate symptoms associated with Parkinson’s disease and muscle injuries .
Action Environment
Like most drugs, factors such as temperature, ph, and light could potentially affect its stability . Additionally, individual patient factors, including age, genetics, and overall health status, can influence the drug’s efficacy and potential side effects.
Biochemical Analysis
Biochemical Properties
Orphenadrine acts as a muscarinic antagonist, which means it blocks the action of acetylcholine on muscarinic receptors. This compound interacts with various enzymes and proteins, including the N-methyl-D-aspartate (NMDA) receptor, where it acts as an uncompetitive antagonist . Additionally, this compound has mild antihistaminic and local anesthetic properties . It also inhibits the reuptake of noradrenaline, enhancing its effects .
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways by blocking muscarinic receptors, which can alter neurotransmitter release and neuronal excitability . In Parkinson’s disease, it helps restore the balance between cholinergic and dopaminergic neurotransmission in the basal ganglia . This compound also impacts gene expression and cellular metabolism by modulating the activity of NMDA receptors and noradrenaline reuptake .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to muscarinic receptors, inhibiting the action of acetylcholine . It also acts as an uncompetitive antagonist at NMDA receptors, which are involved in synaptic plasticity and memory function . Furthermore, this compound inhibits the reuptake of noradrenaline, increasing its availability and enhancing its effects on the central nervous system .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound has a half-life of 13-20 hours, indicating its stability and prolonged action . Over time, it can lead to changes in cellular function, such as alterations in neurotransmitter levels and receptor sensitivity . Long-term use of this compound may also result in tolerance and dependence .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, it acts as a muscle relaxant and analgesic . At higher doses, it can cause adverse effects such as hallucinations, confusion, and cardiovascular issues . Threshold effects have been observed, where the therapeutic effects plateau at certain dosages, and increasing the dose further only increases the risk of side effects .
Metabolic Pathways
This compound is metabolized primarily in the liver through hepatic demethylation . It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The metabolites are then excreted through renal and biliary pathways . This compound’s metabolism can be influenced by other drugs that affect cytochrome P450 activity .
Transport and Distribution
This compound is well-absorbed and distributed throughout the body. It has a high bioavailability of 90% and is extensively bound to plasma proteins (95%) . The compound is transported across cell membranes and distributed to various tissues, including the central nervous system . It can cross the blood-brain barrier, which is essential for its effects on the central nervous system .
Subcellular Localization
Within cells, this compound is localized in various subcellular compartments. It can be found in the cytoplasm and is known to interact with cellular membranes . The compound’s localization is influenced by its lipophilicity, allowing it to integrate into lipid bilayers and affect membrane-bound receptors and enzymes . This compound’s subcellular distribution is crucial for its pharmacological effects, particularly in the central nervous system .
Preparation Methods
Synthetic Routes and Reaction Conditions: Orphenadrine can be synthesized through a multi-step process involving the reaction of 2-methylbenzhydrol with dimethylaminoethyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield this compound hydrochloride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. The final product is purified through crystallization or other suitable methods to obtain pharmaceutical-grade this compound .
Chemical Reactions Analysis
Types of Reactions: Orphenadrine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert this compound to its amine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Substituted this compound derivatives.
Scientific Research Applications
Orphenadrine has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of anticholinergic agents and their interactions with receptors.
Biology: Investigated for its effects on cellular processes and protein interactions.
Industry: Employed in the formulation of combination drugs for pain relief and muscle relaxation.
Comparison with Similar Compounds
Cyclobenzaprine: Another muscle relaxant used for similar indications but with a different chemical structure and mechanism of action.
Uniqueness: this compound’s combination of anticholinergic, antihistaminic, and NMDA receptor antagonism makes it unique among muscle relaxants. This multi-faceted mechanism of action allows it to be effective in a variety of clinical scenarios, particularly in the management of musculoskeletal pain and Parkinson’s disease .
Properties
IUPAC Name |
N,N-dimethyl-2-[(2-methylphenyl)-phenylmethoxy]ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-15-9-7-8-12-17(15)18(20-14-13-19(2)3)16-10-5-4-6-11-16/h4-12,18H,13-14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYRGXJJSLMXQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2)OCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
341-69-5 (hydrochloride), 4682-36-4 (citrate) | |
Record name | Orphenadrine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083987 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3023396 | |
Record name | Orphenadrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Orphenadrine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015304 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
195 °C @ 12 ATM | |
Record name | Orphenadrine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01173 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ORPHENADRINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3139 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Sparingly soluble in water, BITTER TASTE & PRACTICALLY NO ODOR; WHITE, CRYSTALLINE POWDER; SOL IN ACID SOLN /CITRATE/, SOL IN WATER, ALCOHOL, CHLOROFORM; SPARINGLY SOL IN ACETONE, BENZENE; PRACTICALLY INSOL IN ETHER /HYDROCHLORIDE/, 3.00e-02 g/L | |
Record name | Orphenadrine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01173 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ORPHENADRINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3139 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Orphenadrine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015304 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Orphenadrine binds and inhibits both histamine H1 receptors and NMDA receptors. It restores the motor disturbances induced by neuroleptics, in particular the hyperkinesia. The dopamine deficiency in the striatum increases the stimulating effects of the cholinergic system. This stimulation is counteracted by the anticholinergic effect of orphenadrine. It may have a relaxing effect on skeletal muscle spasms and it has a mood elevating effect., ANTIPARKINSONISM DRUGS ALSO BLOCK CHOLINERGIC RECEPTORS. THEY ARE... ORPHENADRINE (DISIPAL)... BLOCKADE PREVENTS ACTIONS OF ACETYLCHOLINE RELEASED FROM PARASYMPATHETIC NERVE ENDINGS., ...REDUCES VOLUNTARY MUSCLE SPASM BY CENTRAL ANTIMUSCARINIC ACTION & RESEMBLES ATROPINE IN THIS RESPECT. /CITRATE/, NEURONAL CONDUCTION, NEUROMUSCULAR TRANSMISSION, & MUSCLE EXCITABILITY ARE NOT DEPRESSED EXCEPT AFTER NEARLY LETHAL DOSES. PROMINENT EFFECT...IS TO DEPRESS SPINAL POLYSYNAPTIC REFLEXES PREFERENTIALLY OVER MONOSYNAPTIC REFLEXES. /CENTRALLY ACTING MUSCLE RELAXANTS/ | |
Record name | Orphenadrine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01173 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | ORPHENADRINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3139 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
LIQUID | |
CAS No. |
83-98-7 | |
Record name | (±)-Orphenadrine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83-98-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Orphenadrine [INN:BAN] | |
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Record name | Orphenadrine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01173 | |
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Record name | Orphenadrine | |
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Record name | Orphenadrine | |
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Record name | ORPHENADRINE | |
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Record name | ORPHENADRINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3139 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Orphenadrine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015304 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< 25 °C, CRYSTALS; MP: 156-157 °C; PH OF AQ SOLN ABOUT 5.5 /HYDROCHLORIDE/, 156 - 157 °C | |
Record name | Orphenadrine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01173 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ORPHENADRINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3139 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Orphenadrine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015304 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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